molecular formula C11H27ClN4O6 B13835119 Nalpha-Boc-D-arginine hydrochloride hydrate

Nalpha-Boc-D-arginine hydrochloride hydrate

Cat. No.: B13835119
M. Wt: 346.81 g/mol
InChI Key: LRZDZFQGKKHVOB-LSBIWMFESA-N
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Preparation Methods

The synthesis of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine with a tert-butoxycarbonyl (Boc) group. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting Boc-D-arginine is then treated with hydrochloric acid to form the hydrochloride salt, followed by hydration to obtain the hydrate form .

Chemical Reactions Analysis

Nalpha-Boc-D-arginine hydrochloride hydrate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, triethylamine, and dichloromethane. Major products formed from these reactions include D-arginine hydrochloride and various oxidized derivatives of arginine .

Mechanism of Action

The mechanism of action of Nalpha-Boc-D-arginine hydrochloride hydrate involves the protection of the amino group of D-arginine, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the arginine residue .

Comparison with Similar Compounds

Nalpha-Boc-D-arginine hydrochloride hydrate is unique due to its high purity and specific protective group. Similar compounds include:

These compounds differ in their protective groups and the conditions required for deprotection, making this compound particularly useful in specific synthetic applications .

Properties

Molecular Formula

C11H27ClN4O6

Molecular Weight

346.81 g/mol

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;dihydrate;hydrochloride

InChI

InChI=1S/C11H22N4O4.ClH.2H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;2*1H2/t7-;;;/m1.../s1

InChI Key

LRZDZFQGKKHVOB-LSBIWMFESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.O.O.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.O.Cl

Origin of Product

United States

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